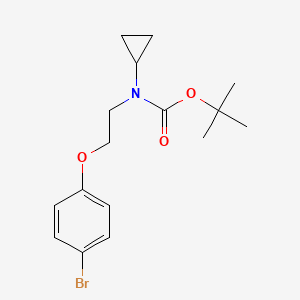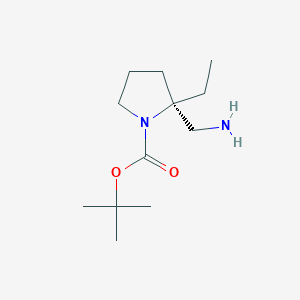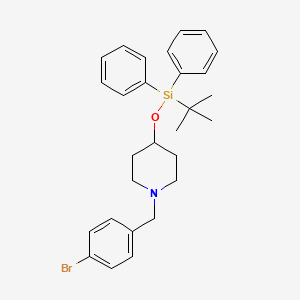![molecular formula C7H8N4OS B1446201 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 1936634-00-2](/img/structure/B1446201.png)
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that contains a thieno[3,2-d][1,2,3]triazine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with histamine receptors, particularly the h1 receptor . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions .
Mode of Action
Compounds that target histamine receptors, such as h1 receptor antagonists, work by blocking the action of histamine, a biologically active substance involved in multiple complex physiological processes .
Biochemical Pathways
It can be inferred from similar compounds that the activation of the h1 receptor leads to the activation of phosphatidase c through g proteins, which promotes the increase in ca2+ concentration . This results in increased vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to physiological changes such as increased vasodilation, capillary permeability, and potentially allergic symptoms .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in various cellular functions, thereby impacting cellular homeostasis and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. Additionally, this compound can interact with DNA and RNA, influencing their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . Additionally, this compound can affect the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-(N-substituted carboxamido)-4 and 5-tetramethylene thiophenes with sodium nitrite in the presence of hydrochloric acid, yielding the respective triazine-4-ones . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and thieno groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or triazine rings.
Scientific Research Applications
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d][1,2,3]triazine derivatives and related heterocyclic compounds such as thieno[3,2-d]pyrimidines . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific substitution pattern and the presence of both amino and thieno groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-2-3-11-7(12)6-5(9-10-11)1-4-13-6/h1,4H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSUGQPQVHCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















